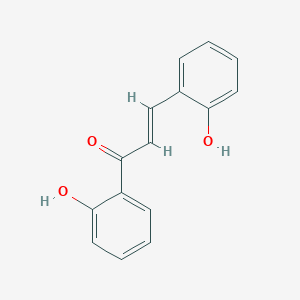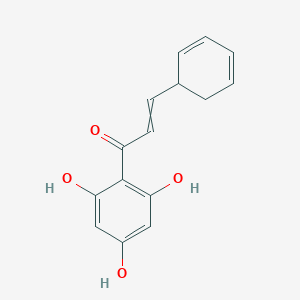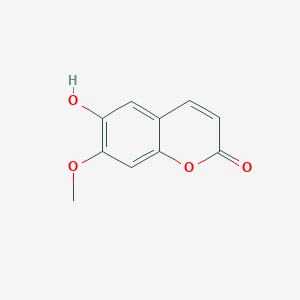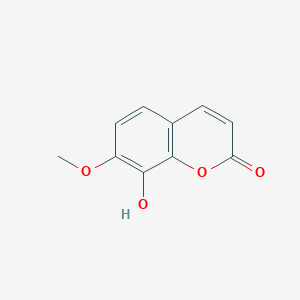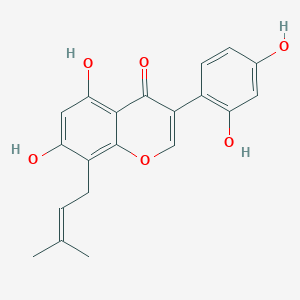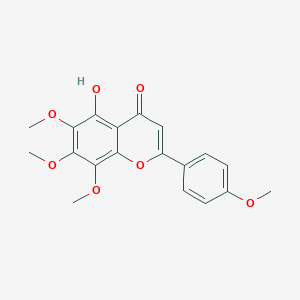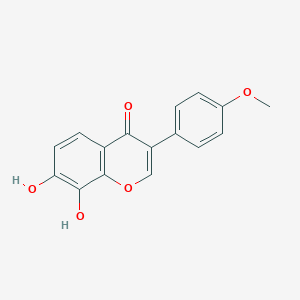
7,8-Dihydroxy-4'-methoxyisoflavone
Overview
Description
“7,8-Dihydroxy-4’-methoxyisoflavone” is a type of isoflavone . It has putative benefits in dietary cancer prophylaxis . It has also been found to inhibit fatty acid amide hydrolase and to act as an agonist of PPARgamma, a nuclear receptor that is a current pharmacological target for the treatment of diabetes type 2 . It acts as an antineoplastic agent .
Molecular Structure Analysis
The molecular formula of “7,8-Dihydroxy-4’-methoxyisoflavone” is C16H12O5 . The molecular weight is 284.27 g/mol . The IUPAC name is 5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one .
Scientific Research Applications
Neurogenesis and Antidepressant Effects : A study by Liu et al. (2010) found that a derivative of 7,8-Dihydroxyflavone exhibits potent antidepressant effects and promotes neurogenesis. This compound, identified as 4'-dimethylamino-7,8-dihydroxyflavone, shows higher TrkB agonistic activity than the lead compound and reveals more robust and longer TrkB activation effect in animals, which leads to potent antiapoptotic activity (Liu et al., 2010).
Metabolism in Human Subjects : Lecompte et al. (2014) investigated the metabolism of methoxyisoflavone, a related compound, in human subjects using UPLC-Q-TOF. The study identified various metabolites and pathways, contributing to a better understanding of methoxyisoflavone metabolism (Lecompte et al., 2014).
Synthesis of Isoflavones : Menezes et al. (2010) reported on the synthesis of 7,8-Methylenedioxy-4′-methoxyisoflavone from Indigofera Linnaei. This study provides insights into the methods of synthesizing such isoflavones, which is crucial for their applications in various fields (Menezes et al., 2010).
Antimicrobial and Antioxidant Properties : Erasto et al. (2004) discovered that compounds including 7,2'-dihydroxy-4'-methoxyisoflav-3-ene, isolated from the root wood of Bolusanthus speciosus, exhibit strong antimicrobial activity against various pathogens and also demonstrate radical scavenging properties (Erasto et al., 2004).
Anti-Tobacco Mosaic Virus Activities : Li et al. (2015) isolated new isoflavones, including 4′,8-dihydroxy-6,7-dimethoxyisoflavone, from Nicotiana tabacum leaves and evaluated their anti-tobacco mosaic virus activities. These compounds exhibited significant inhibition rates against the virus (Li et al., 2015).
Apoptosis in Osteosarcoma Cells : A study by Lu et al. (2015) demonstrated that 5,7-Dihydroxy-4′-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells, indicating potential for cancer treatment (Lu et al., 2015).
Pharmacological Activities of Acacetin : Research by Semwal et al. (2019) highlights Acacetin, a related compound, for its diverse pharmacological activities including neuroprotective, cardioprotective, anticancer, and anti-inflammatory properties. This comprehensive overview supports the therapeutic applications of similar compounds (Semwal et al., 2019).
Mechanism of Action
Target of Action
7,8-Dihydroxy-4’-methoxyisoflavone (also known as Retusin) is an O-methylated isoflavone Similar compounds have been found to interact with various enzymes and receptors, including those involved in inflammation and cancer pathways .
Mode of Action
It is known that isoflavones often exert their effects by binding to estrogen receptors, acting as phytoestrogens . They may also inhibit certain enzymes, interfere with signal transduction pathways, and modulate gene expression .
Biochemical Pathways
7,8-Dihydroxy-4’-methoxyisoflavone is part of the isoflavonoid biosynthesis pathway . It is produced through the methylation of 2,7,4’-trihydroxyisoflavanone by the enzyme S-adenosyl-L-methionine: 2,7,4’-trihydroxyisoflavanone 4’-O-methyltransferase (HI4’OMT) . The product of this reaction, 2,7-dihydroxy-4’-methoxyisoflavanone, is then dehydrated to form 7,8-Dihydroxy-4’-methoxyisoflavone .
Pharmacokinetics
Isoflavones in general are known to be well-absorbed and extensively metabolized, with bioavailability influenced by factors such as gut microbiota composition and individual genetic differences .
Result of Action
Isoflavones are known to have a wide range of biological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities .
Biochemical Analysis
Biochemical Properties
7,8-Dihydroxy-4’-methoxyisoflavone plays a significant role in various biochemical reactions. It interacts with enzymes such as thrombin, where it has been shown to inhibit thrombin activity . Additionally, it interacts with proteins and other biomolecules involved in cellular signaling pathways. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 7,8-Dihydroxy-4’-methoxyisoflavone on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits cytotoxic activity against certain human tumor cell lines, indicating its potential as an anti-cancer agent . The compound’s impact on cell signaling pathways includes the inhibition of specific kinases and modulation of transcription factors, leading to altered gene expression.
Molecular Mechanism
At the molecular level, 7,8-Dihydroxy-4’-methoxyisoflavone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, its interaction with thrombin results in the inhibition of thrombin’s enzymatic activity. Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dihydroxy-4’-methoxyisoflavone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of 7,8-Dihydroxy-4’-methoxyisoflavone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory and anti-cancer properties . At higher doses, it can lead to toxic or adverse effects, including potential damage to vital organs. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
Metabolic Pathways
7,8-Dihydroxy-4’-methoxyisoflavone is involved in various metabolic pathways. It interacts with enzymes such as O-methyltransferases, which catalyze the methylation of hydroxyl groups on the isoflavone structure . This methylation process is crucial for the compound’s bioactivity and stability. Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 7,8-Dihydroxy-4’-methoxyisoflavone within cells and tissues involve specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific transporters.
Subcellular Localization
7,8-Dihydroxy-4’-methoxyisoflavone exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
properties
IUPAC Name |
7,8-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-21-16-11(14(12)18)6-7-13(17)15(16)19/h2-8,17,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXIJJURUIXRFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420499 | |
| Record name | Retusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37816-19-6 | |
| Record name | 7,8-Dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37816-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 7,8-Dihydroxy-4'-methoxyisoflavone's presence in Dalbergia retusa heartwood?
A1: this compound (retusin) is a naturally occurring isoflavone found in the heartwood of Dalbergia retusa []. While its specific role within the plant is not fully understood, isoflavones in plants are often associated with defense mechanisms against pathogens and herbivores. The presence of retusin and its related compound, 8-O-methylretusin, in Dalbergia retusa suggests a potential role in the plant's natural defense system []. Further research is needed to elucidate the specific ecological functions of retusin.
Q2: Can human enzymes metabolize isoflavones like this compound?
A2: While this compound itself was not directly tested, research indicates that human liver enzymes can metabolize structurally similar isoflavones. Studies demonstrate that human cytochrome P450 enzymes, particularly isoforms 1A2, 2E1, 2C91, 2C19, and 2D61, are involved in the 4'-O-demethylation of biochanin A to genistein []. This metabolic process is significant as it converts 4'-O-methylated isoflavones into more potent phytoestrogens. It's plausible that similar metabolic pathways involving human enzymes could exist for this compound, but further research is needed to confirm this.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



